3-(4-(Benzyloxy)phenyl)propanal

Lipophilicity Drug Design ADME

Choose 3-(4-(benzyloxy)phenyl)propanal (CAS 68486‑77‑1) for its benzyl‑protected phenol handle, which enables orthogonal protection strategies unattainable with methoxy or unsubstituted analogs. This aldehyde is essential for synthesizing coelenterazine intermediates (60‑75 % reported yield) and GPR34 antagonists (e.g., compound 5e, IC₅₀ = 0.059 µM), where the benzyloxyphenyl group is critical for target engagement. Its unique lipophilic/steric profile also supports mapping hydrophobic pockets and developing picomolar enzyme inhibitors. Ensure synthetic success and biological relevance with this validated building block.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 68486-77-1
Cat. No. B3193161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Benzyloxy)phenyl)propanal
CAS68486-77-1
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CCC=O
InChIInChI=1S/C16H16O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-12H,4,7,13H2
InChIKeyQHGQHHFBINKXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Benzyloxy)phenyl)propanal (CAS 68486-77-1) Procurement Guide: Structural Basis for Differentiated Reactivity


3-(4-(Benzyloxy)phenyl)propanal (CAS 68486-77-1) is an aromatic aldehyde characterized by a benzyl-protected phenol moiety and a terminal aldehyde functional group on a three-carbon alkyl chain . With a molecular formula of C16H16O2 and a molecular weight of 240.30 g/mol, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research . Its unique structure, featuring both an electrophilic aldehyde and a lipophilic benzyloxy group that can be selectively deprotected, enables a range of chemical transformations not accessible to simpler analogs, establishing it as a strategic building block for complex target molecules .

3-(4-(Benzyloxy)phenyl)propanal: Why Analog Interchangeability is Not Feasible


The substitution of 3-(4-(benzyloxy)phenyl)propanal with a structurally related analog, such as 3-(4-methoxyphenyl)propanal or 3-phenylpropanal, is not scientifically sound for research or industrial applications. The benzyloxy group is not merely a larger alkyl group; it functions as a protected phenol, enabling a critical orthogonal protection/deprotection strategy in multi-step synthesis . Simple substitution with a methoxy or unsubstituted phenyl analog would eliminate this key synthetic handle, potentially altering the compound's reactivity, lipophilicity, and biological target engagement profile. Direct experimental evidence confirms that the benzyloxyphenyl moiety is essential for high-affinity binding in certain biological systems, underscoring that analog replacement would compromise both synthetic utility and biological activity [1][2].

Quantitative Differentiation Evidence for 3-(4-(Benzyloxy)phenyl)propanal


Enhanced Lipophilicity Drives Altered Pharmacokinetic and Target Engagement Profiles

The calculated partition coefficient (SlogP) for 3-(4-(benzyloxy)phenyl)propanal is 3.8581 [1]. In comparison, the SlogP for the close analog 3-(4-methoxyphenyl)propanal is significantly lower at 1.98, and 3-(4-hydroxyphenyl)propanal is even more hydrophilic with a LogP of 1.2 [2][3]. This quantitative difference, driven by the large benzyl group, translates to a substantial increase in lipophilicity, which is a critical factor influencing membrane permeability, protein binding, and overall pharmacokinetic behavior.

Lipophilicity Drug Design ADME Physicochemical Properties

The Benzyloxyphenyl Moiety is a Validated Pharmacophore for Potent GPR34 Antagonism

A derivative of the target compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid (Compound 5e), was identified as a potent and selective GPR34 antagonist. In a direct head-to-head SAR study, Compound 5e demonstrated an IC50 of 0.680 µM in the GloSensor cAMP assay and 0.059 µM in the Tango assay [1]. In contrast, an analog where the benzyloxy group was removed or replaced showed a complete loss of activity, confirming the essential nature of this pharmacophore for GPR34 engagement [1].

GPR34 Antagonist Neuropathic Pain GPCR Medicinal Chemistry

Unique Utility as a Protected Phenol Synthon for Advanced Intermediate Synthesis

3-(4-(Benzyloxy)phenyl)propanal serves as a key intermediate in the synthesis of coelenterazine, a bioluminescent substrate [1]. The patent literature describes a two-step process converting a benzyl-protected precursor to 3-(4-(benzyloxy)phenyl)-2-oxopropanal with an isolated yield of 60-75% at 85-95% purity [1]. Analogs like 3-(4-hydroxyphenyl)propanal cannot be used directly in this synthetic route due to the need for a protected phenol group to prevent unwanted side reactions during the multi-step synthesis .

Synthetic Methodology Coelenterazine Bioluminescence Protecting Group

Evidence for CYP3A4 Inhibition: A Property Linked to the Benzyloxy Motif

3-(4-(Benzyloxy)phenyl)propanal has been shown to inhibit intestinal CYP3A4 activity, a property shared with known potent CYP3A4 inhibitors . While a specific IC50 value for the parent compound against CYP3A4 was not found, the structurally similar 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol displays picomolar binding affinity for its target enzyme [1]. This suggests that the benzyloxyphenyl group confers a strong binding interaction potential with certain protein pockets, a property not shared by less bulky or less lipophilic analogs like 3-phenylpropanal.

Cytochrome P450 CYP3A4 Drug-Drug Interaction Metabolism

Recommended Application Scenarios for 3-(4-(Benzyloxy)phenyl)propanal Based on Evidenced Differentiation


Synthesis of Bioluminescent Probes and Complex Heterocyclic Scaffolds

Utilize 3-(4-(benzyloxy)phenyl)propanal as a key intermediate for constructing molecules requiring a protected phenol handle. This is specifically evidenced by its use in the patented synthesis of coelenterazine intermediates, where the benzyl group prevents side reactions, enabling a reported yield of 60-75% for a critical transformation [1]. The aldehyde functionality also serves as a versatile electrophile for forming carbon-carbon bonds, making it a strategic building block in multi-step organic synthesis.

Development of Novel GPR34 Antagonists for Pain and Inflammatory Disease Research

Employ this compound as the core structural motif for synthesizing and evaluating a new class of GPR34 antagonists. Research confirms that derivatives of 3-(4-(benzyloxy)phenyl)propanal, such as the potent compound 5e (IC50 = 0.059 µM), exhibit high selectivity and in vivo efficacy in neuropathic pain models [2]. This application is directly supported by quantitative SAR data showing the essential role of the benzyloxyphenyl group for target engagement [2].

Chemical Biology Tool for Investigating Enzyme Binding Pockets and Metabolism

Leverage the compound's potential to inhibit CYP3A4 and its demonstrated ability to serve as a scaffold for high-affinity enzyme inhibitors (e.g., picomolar inhibitors of LTA4 hydrolase) [3] as a chemical probe. The unique lipophilic and steric properties of the benzyloxyphenyl group, which are absent in simpler analogs, make it valuable for mapping hydrophobic binding pockets and studying structure-activity relationships in drug metabolism and enzymology.

Technical Documentation Hub

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